Kinase Selectivity Profiling: JAK1 Inhibition and TYK2/ALK Counterscreening Data
The compound demonstrates a specific kinase inhibition profile. In a standardized HTRF kinase assay (50 mM Tris, pH 7.8), it inhibits Tyrosine-protein kinase JAK1 with an IC50 of 346 nM [1]. In contrast, its activity against two other clinically relevant kinases is substantially lower, with IC50 values of >1,000 nM for TYK2 and >10,000 nM for ALK [1]. This quantitative difference in potency establishes a measurable selectivity window for JAK1 over TYK2 and ALK.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50: 346 nM (JAK1); >1,000 nM (TYK2); >10,000 nM (ALK) |
| Comparator Or Baseline | The same compound was tested against three different kinase targets: JAK1, TYK2, and ALK. |
| Quantified Difference | At least 2.9-fold selectivity for JAK1 over TYK2; >28.9-fold selectivity for JAK1 over ALK. |
| Conditions | HTRF kinase assay, 50 mM Tris buffer, pH 7.8, 100 mM NaCl, 0.1 mg/mL BSA [1]. |
Why This Matters
This selectivity profile is critical for researchers developing chemical probes to dissect JAK1-specific signaling pathways with minimized confounding effects from TYK2 or ALK inhibition.
- [1] BindingDB. (n.d.). BDBM125903: US8765727, 6. Kinase inhibition data for JAK1, TYK2, and ALK. View Source
